

Tranexamic Acid Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,2-Didehydro tranexamic acid*

Cat. No.: B142791

[Get Quote](#)

Welcome to the technical support center for tranexamic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with tranexamic acid and need to ensure its stability and integrity throughout their experiments. Here, we will address common questions and concerns regarding the storage and handling of tranexamic acid, providing in-depth, evidence-based answers to help you troubleshoot potential issues and maintain the quality of your research.

Section 1: Frequently Asked Questions (FAQs) about Tranexamic Acid Stability

This section addresses the most common inquiries we receive regarding the stability of tranexamic acid under various storage conditions.

Question 1: What are the optimal storage conditions for tranexamic acid?

Tranexamic acid is a highly stable molecule, particularly when stored as a solid crystalline powder. For long-term storage, it is recommended to keep it at room temperature.^[1] Studies have shown that tranexamic acid injection is stable at room temperature and does not necessitate cold chain storage.^[2] The recommended storage temperature is generally below 30°C (86°F), and it should not be frozen.^[2]

While tranexamic acid is not found to be particularly light-sensitive, it is always good practice to store it in its original, light-protecting packaging.^[3]

Question 2: How stable is tranexamic acid in aqueous solutions?

Aqueous solutions of tranexamic acid are also quite stable. However, for biological experiments, it is often recommended that aqueous solutions, for instance in PBS at a pH of 7.2, not be stored for more than a day to ensure optimal performance.[\[1\]](#) The stability of tranexamic acid in a 0.9% sodium chloride solution has been demonstrated for extended periods, maintaining at least 92% of its initial potency for up to 180 days when stored in glass vials at room temperature and protected from light.[\[3\]](#)[\[4\]](#)

Question 3: Is tranexamic acid susceptible to degradation from freezing?

Chemically, tranexamic acid remains stable even when stored at temperatures as low as -20°C for up to four weeks.[\[2\]](#) However, a significant practical issue arises with freezing tranexamic acid solutions in glass ampoules, as this can cause the ampoules to crack.[\[2\]](#)[\[5\]](#) Therefore, freezing of tranexamic acid in its original glass packaging is not recommended.

Question 4: My tranexamic acid solution has turned yellow/brown. What causes this and is it still usable?

A yellow or brown discoloration in tranexamic acid solutions, particularly in cosmetic formulations, is often a sign of oxidation of the amine group.[\[6\]](#) While this may not always indicate a significant loss of the active ingredient, it is a sign of degradation. The usability of the solution would depend on the specific requirements of your experiment. For applications where purity is critical, a discolored solution should be discarded.

To prevent this discoloration, consider the following:

- Use of Antioxidants and Chelating Agents: Incorporating antioxidants and chelating agents like EDTA can help to mitigate oxidation.[\[6\]](#)
- Proper Sealing and Refrigeration: Ensuring vials are tightly sealed and stored at refrigerated temperatures can also limit oxidation.[\[6\]](#)

Section 2: Troubleshooting Guide for Tranexamic Acid Degradation

This section provides a structured approach to identifying and resolving common degradation issues encountered during experiments.

Issue 1: Unexpected Loss of Potency or Inconsistent Results

If you are observing a decrease in the expected activity of your tranexamic acid or inconsistent results between experiments, consider the following potential causes and solutions.

Potential Causes:

- Chemical Incompatibility: Tranexamic acid may be degrading due to interactions with other components in your formulation. It is known to be incompatible with strong oxidizing agents, strong acids, and strong bases.^{[7][8]} For instance, significant degradation has been observed when tranexamic acid is mixed with a 0.5% sodium hypochlorite solution (Dakin's solution).^[9]
- Photodegradation: Although generally considered not highly sensitive to light, some studies indicate that tranexamic acid can undergo significant degradation under photolytic conditions.^[10]
- Improper Storage of Solutions: Storing aqueous solutions for extended periods, especially if not refrigerated or protected from light, can lead to gradual degradation.

Troubleshooting Steps:

- Review Formulation Components: Carefully examine all components in your experimental solution for known incompatibilities with tranexamic acid.
- Conduct a Compatibility Study: If you suspect an interaction, perform a small-scale compatibility study by mixing tranexamic acid with the individual components of your formulation and analyzing for degradation over time.
- Protect from Light: Always store tranexamic acid solutions in amber vials or wrap clear vials in aluminum foil to minimize light exposure.

- Prepare Fresh Solutions: Whenever possible, prepare fresh aqueous solutions of tranexamic acid for each experiment. If solutions need to be stored, keep them refrigerated and use them within a short timeframe.

Issue 2: Visible Particulate Matter or Cloudiness in Solution

The appearance of particulate matter or cloudiness in a previously clear tranexamic acid solution is a clear indicator of a stability issue.

Potential Causes:

- Precipitation: Changes in temperature or pH can lead to the precipitation of tranexamic acid, especially in highly concentrated solutions.
- Contamination: Microbial contamination can lead to visible growth in the solution.
- Degradation Products: In some cases, degradation products may be less soluble than the parent compound, leading to their precipitation.

Troubleshooting Steps:

- Verify Solubility Parameters: Check the solubility of tranexamic acid in your specific solvent system and at the intended storage temperature.
- Control pH: Ensure the pH of your solution is within a range where tranexamic acid is stable and soluble.
- Aseptic Technique: When preparing solutions, use sterile filtration and aseptic techniques to prevent microbial contamination.
- Visual Inspection: Always visually inspect solutions for clarity before use.[\[3\]](#)[\[4\]](#) If any particulate matter is observed, the solution should not be used.

Section 3: Experimental Protocols for Stability Assessment

For researchers who need to perform their own stability studies, the following section provides a basic framework for assessing the stability of tranexamic acid.

Protocol 1: Forced Degradation Study

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways. This is a critical step in developing stability-indicating analytical methods.

Step-by-Step Methodology:

- Acid Hydrolysis: Treat a solution of tranexamic acid with 0.1 N HCl at room temperature for a specified period (e.g., 1 hour).[\[11\]](#)
- Alkali Hydrolysis: Treat a solution of tranexamic acid with 0.1 N NaOH at room temperature for a specified period (e.g., 1 hour).[\[11\]](#)
- Oxidative Degradation: Treat a solution of tranexamic acid with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
- Thermal Degradation: Expose a solid sample of tranexamic acid to elevated temperatures (e.g., 40°C) for a defined duration (e.g., 30 minutes).[\[11\]](#)
- Photolytic Degradation: Expose a solution of tranexamic acid to a light source (e.g., UV lamp) for a specified time.
- Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify tranexamic acid and its degradation products.[\[11\]](#)

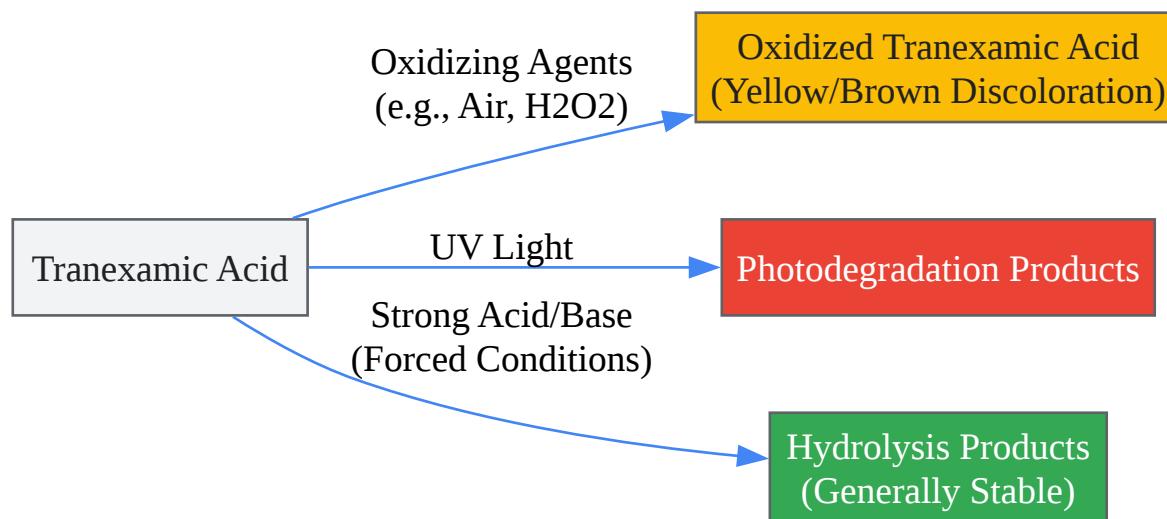
Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential for accurately quantifying tranexamic acid and separating it from any potential degradation products.

Example HPLC Parameters:

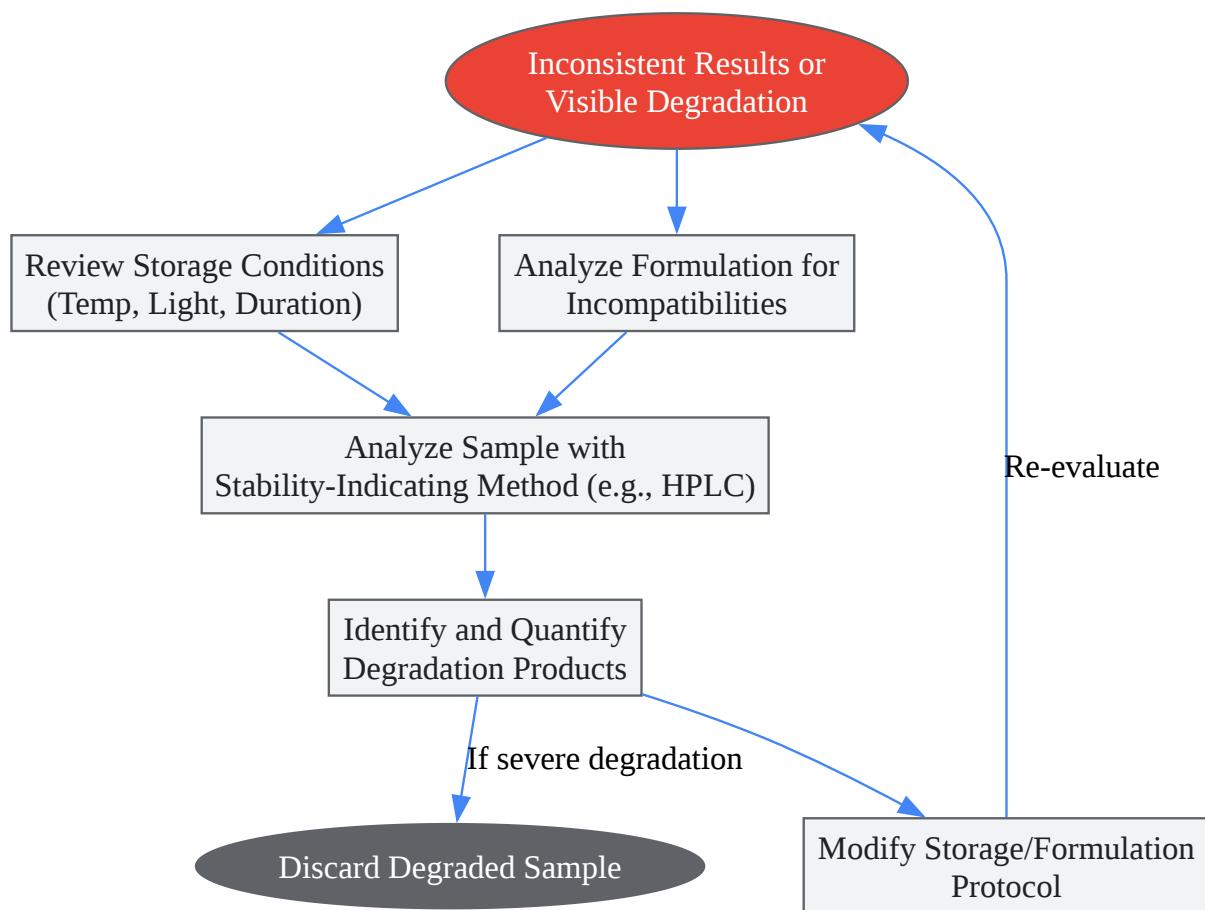
- Column: A C18 column is commonly used for the analysis of tranexamic acid.[\[12\]](#)[\[13\]](#)

- Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[10][14] The pH of the mobile phase is often adjusted to around 3.5 with an acid like orthophosphoric acid.[10]
- Detection: UV detection at a wavelength of 215 nm or 220 nm is typically used.[10][13]
- Derivatization: As tranexamic acid is non-chromophoric, pre-column derivatization with reagents like 2,4-dinitrofluorobenzene can be employed to enhance detection.[15]


Section 4: Data and Diagrams

This section provides a summary of stability data in a tabular format and visual representations of key concepts using Graphviz.

Data Summary Table: Stability of Tranexamic Acid under Various Conditions


Condition	Container	Duration	Temperature	% Initial Potency Retained	Reference
0.9% NaCl	Ethylene/propylene copolymer plastic	90 days	Room & Refrigerated	>98%	[3][4]
0.9% NaCl	Type 1 borosilicate glass vials	180 days	Room	>92%	[3][4]
Aqueous Solution	Glass ampoules	12 weeks	4°C to 50°C	Chemically stable	[2]
Aqueous Solution	Glass ampoules	4 weeks	-20°C	Chemically stable (ampoules may crack)	[2]

Diagrams

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways of tranexamic acid under stress conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cdn.caymancell.com [cdn.caymancell.com]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemistscorner.com [chemistscorner.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. researchgate.net [researchgate.net]
- 10. ejbps.com [ejbps.com]
- 11. ijirt.org [ijirt.org]
- 12. USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]
- 14. journalwjarr.com [journalwjarr.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tranexamic Acid Stability: A Technical Support Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142791#reducing-degradation-of-tranexamic-acid-during-storage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com